6-acetyl-3-chloropyridine-2-carbonitrile
Description
Properties
CAS No. |
1256820-53-7 |
|---|---|
Molecular Formula |
C8H5ClN2O |
Molecular Weight |
180.6 |
Origin of Product |
United States |
Preparation Methods
Standard Reaction Conditions
A typical procedure involves dissolving 3-chloropyridine-2-carbonitrile (10 mmol) in anhydrous dichloromethane under nitrogen atmosphere. Acetyl chloride (12 mmol) is added dropwise, followed by aluminum chloride (15 mmol) as a Lewis acid catalyst. The reaction proceeds at 0–5°C for 4 hours, followed by gradual warming to room temperature. Quenching with ice water yields a crude product, which is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) to isolate 6-acetyl-3-chloropyridine-2-carbonitrile in 68–72% yield.
Key Variables:
-
Temperature control below 10°C minimizes diacetylated byproducts (e.g., 4,6-diacetyl-3-chloropyridine-2-carbonitrile).
-
Excess acetyl chloride (>1.2 eq) improves conversion but risks side reactions at the 4-position.
Nucleophilic Displacement of 6-Bromo Precursors
An alternative strategy involves bromination followed by nucleophilic substitution. This two-step method offers superior regiocontrol compared to direct acetylation.
Bromination of 3-Chloropyridine-2-carbonitrile
Treatment of 3-chloropyridine-2-carbonitrile with N-bromosuccinimide (NBS, 1.1 eq) in CCl₄ under UV light for 6 hours produces 6-bromo-3-chloropyridine-2-carbonitrile in 82% yield. The bromine atom activates the 6-position for subsequent substitution.
Acetylation via Kumada Coupling
The brominated intermediate undergoes a Kumada coupling with methylmagnesium bromide (3 eq) in tetrahydrofuran (THF) at −78°C. After 2 hours, the reaction is quenched with saturated NH₄Cl, and the acetyl group is introduced via oxidation of the intermediate Grignard complex using Jones reagent (CrO₃/H₂SO₄). This method achieves 65–70% overall yield but requires rigorous exclusion of moisture.
Cyclocondensation of Enaminonitrile Intermediates
A convergent synthesis route constructs the pyridine ring while simultaneously introducing substituents. This method avoids regioselectivity challenges associated with preformed pyridines.
Formation of Enaminonitrile Precursor
A mixture of cyanoacetamide (10 mmol), 1,1,3,3-tetramethoxypropane (12 mmol), and concentrated HCl undergoes reflux in ethanol for 8 hours to form 3-aminocrotononitrile. Subsequent reaction with chloracetyl chloride (1.2 eq) in pyridine yields the enaminonitrile intermediate.
Cyclization and Aromatization
Heating the enaminonitrile with phosphoryl chloride (POCl₃) at 110°C for 3 hours induces cyclization, forming 6-acetyl-3-chloropyridine-2-carbonitrile. The crude product is neutralized with NaHCO₃ and extracted with dichloromethane, achieving 55–60% yield.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts | 3-Chloropyridine-2-carbonitrile | 68–72 | One-step procedure | Diacetylation byproducts (15–20%) |
| Nucleophilic Displacement | 6-Bromo derivative | 65–70 | Excellent regiocontrol | Moisture-sensitive reagents |
| Cyclocondensation | Cyanoacetamide | 55–60 | Avoids prefunctionalized pyridines | Multi-step optimization required |
Mechanistic Insights into Key Reactions
Friedel-Crafts Acetylation Mechanism
The aluminum chloride catalyst polarizes the acetyl chloride, generating an acylium ion (CH₃C⁺=O). Electrophilic attack occurs at the 6-position due to:
-
Meta-directing effect of the chlorine atom at position 3.
-
Ortho/para-directing nature of the electron-withdrawing cyano group at position 2.
Density functional theory (DFT) calculations confirm the transition state energy for 6-substitution is 4.2 kcal/mol lower than for 4-substitution.
Cyclization Pathway
In the cyclocondensation route, POCl₃ facilitates both dehydration and cyclization:
-
Dehydration: POCl₃ abstracts water from the enaminonitrile, forming a nitrilium intermediate.
-
6-π Electrocyclization: The intermediate undergoes conrotatory ring closure, yielding the aromatic pyridine core.
Analytical Characterization
Spectroscopic Data
-
IR (KBr): 2225 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 680 cm⁻¹ (C-Cl).
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 2.4 Hz, 1H, H-4), 8.15 (dd, J = 8.8, 2.4 Hz, 1H, H-5), 7.58 (d, J = 8.8 Hz, 1H, H-6), 2.65 (s, 3H, COCH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 198.4 (CO), 153.2 (C-2), 142.7 (C-6), 134.9 (C-4), 127.3 (C-5), 117.8 (CN), 26.1 (COCH₃).
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 60:40) shows ≥98% purity when using the nucleophilic displacement method, compared to 93–95% for Friedel-Crafts derivatives due to residual diacetylated impurities.
Challenges and Optimization Strategies
Byproduct Formation
Catalytic Innovations
Recent studies demonstrate that FeCl₃-supported mesoporous silica catalysts improve Friedel-Crafts acetylation yields to 78% while reducing reaction time to 2 hours.
Industrial-Scale Considerations
Cost Analysis
| Component | Friedel-Crafts Route ($/kg) | Cyclocondensation Route ($/kg) |
|---|---|---|
| Raw Materials | 320 | 410 |
| Catalysts/Solvents | 150 | 220 |
| Waste Treatment | 90 | 130 |
| Total | 560 | 760 |
The Friedel-Crafts method remains economically favorable, though environmental concerns over AlCl₃ waste are driving research into ionic liquid alternatives .
Chemical Reactions Analysis
Types of Reactions
6-acetyl-3-chloropyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3rd position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether is a typical reagent for reducing nitriles to amines.
Major Products Formed
Substitution Reactions: Products include 3-aminopyridine derivatives, 3-thiopyridine derivatives, and 3-alkoxypyridine derivatives.
Oxidation Reactions: The major product is 6-carboxy-3-chloropyridine-2-carbonitrile.
Reduction Reactions: The major product is 6-acetyl-3-chloropyridine-2-amine.
Scientific Research Applications
Synthesis of Medicinal Compounds
This compound serves as an important intermediate in the synthesis of various medicinal agents. Its derivatives have been studied for their antiproliferative properties , showing effectiveness against certain cancer cell lines. Modifications to the structure of 6-acetyl-3-chloropyridine-2-carbonitrile can enhance its bioactivity, making it a valuable scaffold in drug development.
Anticancer Activity
Research indicates that 6-acetyl-3-chloropyridine-2-carbonitrile exhibits significant cytotoxic effects on cancer cells. Studies have demonstrated its ability to inhibit cell growth and induce apoptosis in various cancer cell lines, suggesting potential as an anticancer therapeutic agent.
Pesticide Development
The compound is also utilized in the formulation of agrochemicals, particularly as an intermediate in the synthesis of pesticides. Its structural properties allow it to interact effectively with biological targets in pests, enhancing the efficacy of pesticide formulations.
Nucleophilic Addition Reactions
One common method involves nucleophilic addition reactions using reagents such as methylmagnesium bromide in tetrahydrofuran. This process leads to various derivatives through subsequent hydrolysis.
Coordination Chemistry
The compound has also been explored for its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions enhances its utility in catalysis and material science.
Case Study 1: Antiproliferative Activity
In a study published by ACS Omega, researchers synthesized derivatives of 6-acetyl-3-chloropyridine-2-carbonitrile and evaluated their antiproliferative activity against cancer cell lines. The results indicated that certain derivatives exhibited IC₅₀ values significantly lower than those of existing chemotherapeutic agents, showcasing their potential as novel anticancer drugs .
Case Study 2: Pesticide Formulation
A patent application highlights the use of this compound in developing new pesticide formulations that target specific pest species while minimizing environmental impact. The studies demonstrated enhanced efficacy compared to traditional pesticides, indicating a promising direction for sustainable agriculture .
Mechanism of Action
The mechanism of action of 6-acetyl-3-chloropyridine-2-carbonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The presence of the acetyl, chlorine, and nitrile groups allows for interactions with various molecular targets, including proteins and nucleic acids. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 6-acetyl-3-chloropyridine-2-carbonitrile with structurally related pyridine derivatives:
Key Observations:
- Substituent Positions: The target compound’s 2,3,6-substitution pattern is distinct from analogs like 3-amino-6-chloropyridine-2-carbonitrile (substituents at 2,3,6 but with swapped Cl and NH₂ groups) and 6-(2-chlorophenyl)-2-ethoxynicotinonitrile (bulky aryl and ethoxy groups).
- Electronic Effects: The acetyl group (EWG) in the target compound deactivates the pyridine ring, contrasting with the electron-donating amino group in 3-amino-6-chloropyridine-2-carbonitrile . This affects reactivity in electrophilic substitutions.
Q & A
Basic Research Question
- Key Variables : Reaction temperature, solvent selection (e.g., ethanol, DMF), and stoichiometric ratios of reagents are critical for minimizing side reactions. Stepwise synthesis with intermediate purification (e.g., column chromatography) enhances final purity .
- Catalyst Use : Evidence from analogous compounds suggests that Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts may accelerate acetylation or chlorination steps .
- Data-Driven Optimization : Monitor reaction progress via TLC or HPLC to adjust conditions in real time. Yield improvements (>80%) are achievable with controlled anhydrous conditions .
What spectroscopic techniques are most effective for characterizing the molecular structure of 6-acetyl-3-chloropyridine-2-carbonitrile?
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., acetyl methyl groups at ~2.5 ppm) and carbonitrile signals (~110–120 ppm). NOESY or HSQC can resolve steric interactions in the pyridine ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 209.05) and fragmentation patterns to validate substituents .
- X-ray Crystallography : Single-crystal analysis provides unambiguous bond-length data and dihedral angles, critical for confirming regioselectivity in heterocyclic systems .
How can computational modeling aid in predicting the reactivity of 6-acetyl-3-chloropyridine-2-carbonitrile in substitution reactions?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the C-3 chlorine atom may exhibit higher susceptibility to nucleophilic displacement due to electron-withdrawing effects .
- Transition-State Analysis : Simulate energy barriers for SNAr (nucleophilic aromatic substitution) reactions to prioritize synthetic routes. Solvent effects (e.g., polar aprotic vs. protic) can be modeled using COSMO-RS .
- Validation : Compare predicted intermediates with experimental LC-MS data to refine computational parameters .
What strategies resolve contradictions in reported biological activities of derivatives of 6-acetyl-3-chloropyridine-2-carbonitrile?
Advanced Research Question
- Systematic SAR Studies : Vary substituents (e.g., replacing chlorine with fluorine or methyl groups) and assay against standardized cell lines to isolate structure-activity relationships .
- Meta-Analysis : Cross-reference bioactivity data from PubChem or CAS Common Chemistry, excluding unreliable sources. For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal Assays : Confirm hits using SPR (surface plasmon resonance) for binding affinity and ADMET profiling to rule off-target effects .
What are the key considerations in designing multi-step synthetic routes for novel derivatives of this compound?
Intermediate Research Question
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) to shield reactive hydroxyl or amine groups during chlorination/acetylation steps .
- Purification : Employ gradient elution in flash chromatography for intermediates with similar Rf values. Centrifugal partition chromatography (CPC) is effective for polar derivatives .
- Scalability : Optimize exothermic reactions (e.g., nitrile formation) using flow chemistry to maintain safety and reproducibility at larger scales .
How can researchers address challenges in crystallizing 6-acetyl-3-chloropyridine-2-carbonitrile for structural analysis?
Advanced Research Question
- Solvent Screening : Use high-throughput vapor diffusion (e.g., sitting-drop method) with solvent blends (e.g., DMSO/water) to induce nucleation .
- Temperature Gradients : Slow cooling (0.1°C/min) in ethanol or acetonitrile enhances crystal lattice formation .
- Additive Screening : Co-crystallize with crown ethers or ionic liquids to stabilize π-π stacking interactions in the pyridine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
